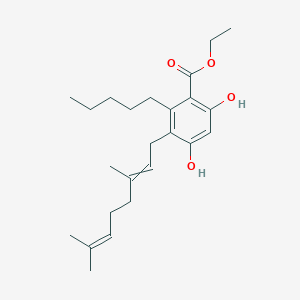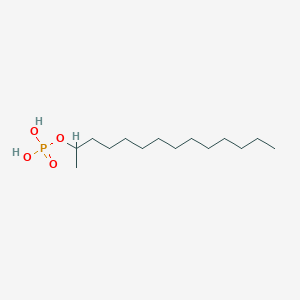
Dodecylethylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylethylphosphate (DEP) is an organic compound that belongs to the class of phosphate esters. It is widely used in various industries as a plasticizer, solvent, and flame retardant. DEP is also used as an additive in lubricants, coatings, and adhesives. In recent years, DEP has gained attention in scientific research due to its potential applications in various fields, including biomedical research, environmental science, and material science.
Aplicaciones Científicas De Investigación
Dodecylethylphosphate has been extensively studied for its potential applications in various fields of scientific research. In biomedical research, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a drug delivery agent due to its ability to penetrate cell membranes. In environmental science, this compound has been studied as a potential alternative to traditional solvents and plasticizers, which are known to be toxic and harmful to the environment. In material science, this compound has been used as a flame retardant and plasticizer in the production of various materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Dodecylethylphosphate is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In animal studies, this compound has been shown to have neuroprotective effects and to improve cognitive function. However, the exact mechanisms underlying these effects are still not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dodecylethylphosphate has several advantages for use in laboratory experiments. It is a relatively stable and non-toxic compound, making it safe to handle and use. This compound is also readily available and relatively inexpensive. However, this compound has some limitations. It has a low boiling point, which can make it difficult to work with in certain experimental conditions. Additionally, this compound can interfere with certain analytical techniques, such as gas chromatography.
Direcciones Futuras
There are several future directions for research on Dodecylethylphosphate. In biomedical research, this compound could be further studied as a potential anti-cancer agent and drug delivery agent. In environmental science, this compound could be studied as a potential alternative to traditional solvents and plasticizers. In material science, this compound could be further studied as a flame retardant and plasticizer in the production of various materials. Additionally, more research is needed to fully understand the mechanisms underlying the effects of this compound on cells and organisms.
Conclusion:
In conclusion, this compound is an organic compound with potential applications in various fields of scientific research. It is synthesized by the reaction of dodecanol with phosphorus pentoxide and phosphorus oxychloride. This compound has been extensively studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied as a potential alternative to traditional solvents and plasticizers. This compound has several advantages for use in laboratory experiments, including its stability and non-toxicity. However, it also has some limitations, such as its low boiling point. Future research on this compound could focus on its potential applications in biomedical research, environmental science, and material science.
Métodos De Síntesis
Dodecylethylphosphate can be synthesized by the reaction of dodecanol with phosphorus pentoxide and phosphorus oxychloride. The reaction takes place in the presence of a catalyst, such as sulfuric acid or pyridine. The resulting product is a clear, colorless liquid with a characteristic odor.
Propiedades
| 17351-51-8 | |
Fórmula molecular |
C14H31O4P |
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
tetradecan-2-yl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)18-19(15,16)17/h14H,3-13H2,1-2H3,(H2,15,16,17) |
Clave InChI |
PKDGCZDUEYKNSH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)OP(=O)(O)O |
SMILES canónico |
CCCCCCCCCCCCC(C)OP(=O)(O)O |
Sinónimos |
dodecyl ethyl phosphate dodecylethylphosphate dodecylethylphosphate, sodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)

![1,3-Benzodioxol-5-yl[4-(2,5-dichlorophenyl)piperazin-1-yl]methanone](/img/structure/B230802.png)




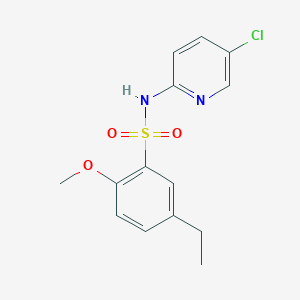
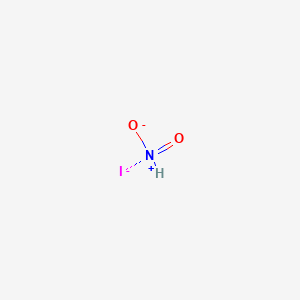

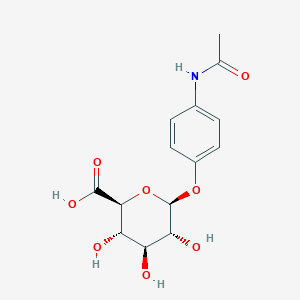
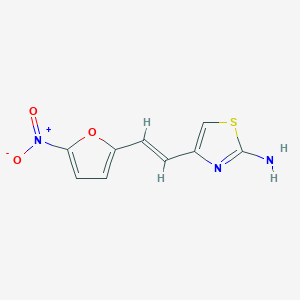
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)
